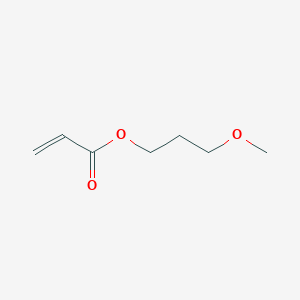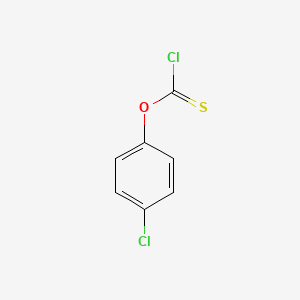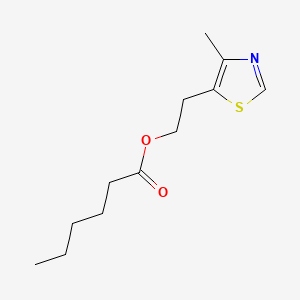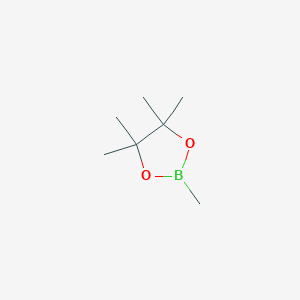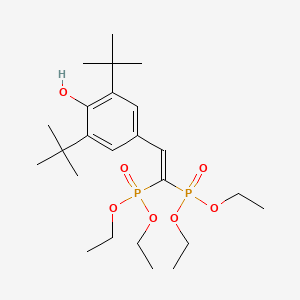
SR12813
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de SR12813 implique la préparation d'un ester de 1,1-bisphosphonate. La voie de synthèse comprend généralement la réaction du tétraéthyl 2-(3,5-di-tert-butyl-4-hydroxyphényl)éthényl-1,1-bisphosphonate avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour obtenir un rendement et une pureté élevés, notamment l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et le maintien de niveaux de température et de pH spécifiques.
Analyse Des Réactions Chimiques
SR12813 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des bisphosphonates et leurs interactions avec diverses enzymes.
Médecine : Il a des applications thérapeutiques potentielles pour abaisser les taux de cholestérol et traiter l'hypercholestérolémie.
Mécanisme d'action
This compound exerce ses effets en inhibant la HMG-CoA réductase, une enzyme cruciale pour la biosynthèse du cholestérol . En se liant à cette enzyme, this compound réduit la production de cholestérol dans les cellules. De plus, en tant qu'agoniste du hPXR, il active ce récepteur nucléaire, conduisant à la régulation de divers gènes impliqués dans le métabolisme des médicaments et l'homéostasie du cholestérol . Les cibles moléculaires et les voies impliquées comprennent la voie de la HMG-CoA réductase et la voie de signalisation du récepteur X de la prégnane.
Applications De Recherche Scientifique
SR12813 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of bisphosphonates and their interactions with various enzymes.
Medicine: It has potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Mécanisme D'action
SR12813 exerts its effects by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By binding to this enzyme, this compound reduces the production of cholesterol in cells. Additionally, as an agonist of hPXR, it activates this nuclear receptor, leading to the regulation of various genes involved in drug metabolism and cholesterol homeostasis . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the pregnane X receptor signaling pathway.
Comparaison Avec Des Composés Similaires
SR12813 est unique dans son double rôle d'inhibiteur de la HMG-CoA réductase et d'agoniste du hPXR. Les composés similaires comprennent :
Atorvastatine : Un inhibiteur de la HMG-CoA réductase bien connu utilisé pour abaisser les taux de cholestérol.
Rifampicine : Un antibiotique qui agit également comme agoniste du hPXR.
Comparé à ces composés, this compound offre une combinaison unique de propriétés d'abaissement du cholestérol et de régulation des gènes, ce qui en fait un outil précieux à la fois en recherche et dans des applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJDECYQDRSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332221 | |
| Record name | SR 12813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126411-39-0 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 12813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR12813 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR 12813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-12813 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




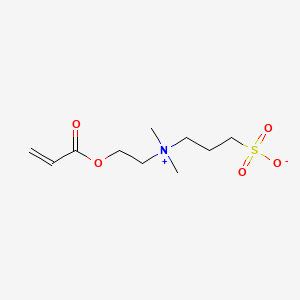
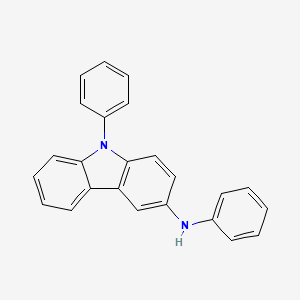

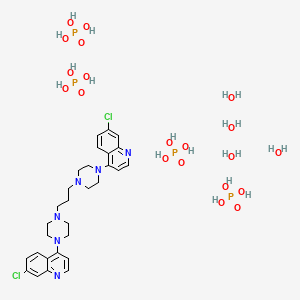
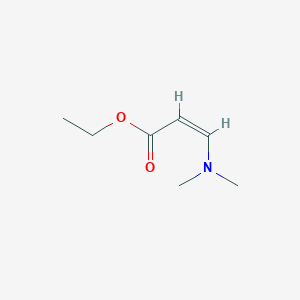
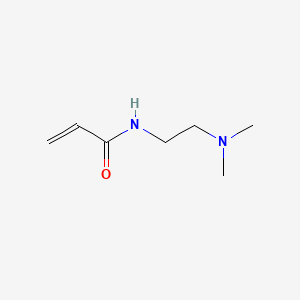

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
